molecular formula C13H16N2O2S B570612 5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole CAS No. 1599442-14-4

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole

Cat. No. B570612
M. Wt: 264.343
InChI Key: NZZWRPBNTGXXCA-UHFFFAOYSA-N
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Description

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole, also known as 5-PMSI, is a synthetic compound derived from indole, a heterocyclic aromatic organic compound found in plants and animals. 5-PMSI is a highly versatile compound that has a wide range of applications in scientific research, ranging from drug design to organic synthesis.

Scientific Research Applications

  • Pharmacological Evaluation as 5-HT6 Receptor Ligands : A study by Nirogi et al. (2011) synthesized and tested derivatives of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole for their binding affinity to 5-HT(6) receptors, a target relevant in cognitive disorders. Some compounds displayed potent binding affinity, with the lead compound showing excellent in vitro affinity and activity in animal models of cognition (Nirogi et al., 2011).

  • High Affinity Human 5-HT(1B/1D) Ligands : Egle et al. (2004) prepared derivatives of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, identifying high-affinity ligands for the human 5-HT(1B/1D) receptors (Egle et al., 2004).

  • Anticonvulsant Activity of Derivatives : Research by Sorokina et al. (2007) synthesized a range of pyrrolo[3,4b]indole derivatives from pyrrolidine-2,4-dione (tetramic acid), with some exhibiting anticonvulsant activity (Sorokina et al., 2007).

  • 5-HT6 Receptor Agonists and Antagonists : Cole et al. (2005) identified 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles as high-affinity 5-HT(6) receptor ligands, with some enantiomers showing potent agonist and antagonist activities (Cole et al., 2005).

  • Characterization of Derivatives Via Synthesis Methods : A study by Mogulaiah et al. (2018) focused on synthesizing novel derivatives of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid, characterizing them using various spectroscopic methods (Mogulaiah et al., 2018).

  • Anti-ulcerogenic Effects : Su et al. (2017) investigated the protective potential of a novel compound KFP-H008 against ethanol-induced gastric ulcer, finding its efficacy and underlying mechanism through the p38 MAPK/NF-κB pathway (Su et al., 2017).

  • Applications as Catalysts in Synthesis : Singh et al. (2017) designed palladacycles from bi- and tridentate ligands with an indole core, exploring their structure and applications as catalysts in various chemical reactions (Singh et al., 2017).

  • Novel Pure Estrogen Antagonists : A study by von Angerer et al. (1990) synthesized 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles, identifying some as nonsteroidal pure antiestrogens (von Angerer et al., 1990).

  • Development of Potassium-Competitive Acid Blocker : Arikawa et al. (2012) synthesized pyrrole derivatives, including TAK-438, as potent potassium-competitive acid blockers for treating acid-related diseases (Arikawa et al., 2012).

  • Corrosion Inhibitors for Mild Steel : Verma et al. (2016) investigated the efficacy of 3-amino alkylated indoles, including 3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole, as corrosion inhibitors for mild steel in acidic conditions (Verma et al., 2016).

properties

IUPAC Name

5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-18(17,15-7-1-2-8-15)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZWRPBNTGXXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole

Citations

For This Compound
3
Citations
X Li, R Qiu, W Wan, X Cheng, Y He, L Hai… - Chemical Research in …, 2015 - Springer
A new synthetic route of almotriptan was described. The application of Negishi coupling reaction simplified the process and significantly improved the yield. The synthetic route was also …
Number of citations: 2 link.springer.com
B Saibaba, C Vishnuvardhan… - Journal of …, 2018 - academic.oup.com
Almotriptan maleate (ALMT), a highly selective 5-hydroxy tryptamine 1B/1D (5-HT 1B/1D ) receptor agonist used in the treatment of migraine headache was subjected to various ICH (…
Number of citations: 2 academic.oup.com
G Sandrini, A Perrotta, NL Arce Leal… - Neuropsychiatric …, 2007 - Taylor & Francis
Almotriptan is an orally administered, highly selective serotonin 5-HT(1 B /1 D ) receptor agonist that is effective in the acute treatment of moderate to severe migraine attacks. Since its …
Number of citations: 15 www.tandfonline.com

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